2-(Aminomethyl)benzene-1,3,5-triol
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Overview
Description
2-(Aminomethyl)benzene-1,3,5-triol is an organic compound with the molecular formula C7H9NO3 It is a derivative of benzene, where three hydroxyl groups are attached to the benzene ring at positions 1, 3, and 5, and an aminomethyl group is attached at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzene-1,3,5-triol typically involves the following steps:
Starting Material:
Aminomethylation: The introduction of the aminomethyl group can be achieved through a Mannich reaction, where formaldehyde and a primary amine (such as methylamine) are used in the presence of an acid catalyst. The reaction conditions typically involve mild temperatures and an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)benzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(aminomethyl)benzene-1,3,5-trione.
Reduction: Formation of this compound with a reduced aminomethyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)benzene-1,3,5-triol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)benzene-1,3,5-triol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The aminomethyl group can interact with enzymes, potentially inhibiting their activity.
Signal Transduction: The compound may modulate signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Phloroglucinol (Benzene-1,3,5-triol): Lacks the aminomethyl group but shares the trihydroxybenzene structure.
Pyrogallol (Benzene-1,2,3-triol): Similar trihydroxybenzene structure but with hydroxyl groups at different positions.
Hydroxyquinol (Benzene-1,2,4-triol): Another isomer of trihydroxybenzene.
Uniqueness
2-(Aminomethyl)benzene-1,3,5-triol is unique due to the presence of both hydroxyl and aminomethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H9NO3 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(aminomethyl)benzene-1,3,5-triol |
InChI |
InChI=1S/C7H9NO3/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2,9-11H,3,8H2 |
InChI Key |
AJZHFJYTUZKXGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)CN)O)O |
Origin of Product |
United States |
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